1,8-Diaminoanthraquinone
Overview
Description
1,8-Diaminoanthraquinone is an organic compound with the molecular formula C14H10N2O2. It is a derivative of anthraquinone, characterized by the presence of two amino groups at the 1 and 8 positions on the anthraquinone ring. This compound is known for its vibrant red color and is used in various applications, including dyes, pigments, and organic electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diaminoanthraquinone can be synthesized through several methods. One common method involves the reaction of 1,8-dinitroanthraquinone with ammonia in organic solvents. The reaction is typically carried out in ethers, aliphatic or cycloaliphatic hydrocarbons, or optionally alkyl-substituted aromatic hydrocarbons. The reaction conditions often include high pressure and temperature, such as 100°C and 60 atmospheres, for about 15 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of 1,8-dinitroanthraquinone in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,8-Diaminoanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like acyl chlorides and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals .
Scientific Research Applications
1,8-Diaminoanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.
Biology: The compound has been studied for its potential anticancer properties.
Mechanism of Action
The mechanism of action of 1,8-diaminoanthraquinone involves its interaction with cellular components. It has been shown to interact with DNA, leading to the inhibition of cancer cell proliferation. The compound can induce apoptosis in cancer cells by modulating various cellular pathways, including the inhibition of topoisomerases and telomerases .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diaminoanthraquinone
- 1,4-Diaminoanthraquinone
- 1,8-Dihydroxyanthraquinone
Comparison
1,8-Diaminoanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1,5-diaminoanthraquinone and 1,4-diaminoanthraquinone, the 1,8-isomer has shown higher cytotoxic activity against certain cancer cell lines . Additionally, 1,8-dihydroxyanthraquinone, while similar in structure, exhibits different reactivity and applications, particularly in the field of organic electronics .
Properties
IUPAC Name |
1,8-diaminoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXDVWSEUJXVIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883321 | |
Record name | 9,10-Anthracenedione, 1,8-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-42-0, 58037-70-0 | |
Record name | 1,8-Diamino-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,8-Diaminoanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,?-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058037700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-DIAMINOANTHRAQUINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9,10-Anthracenedione, 1,8-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,?-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,8-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-diaminoanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,8-Diaminoanthraquinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN6MQU5K4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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